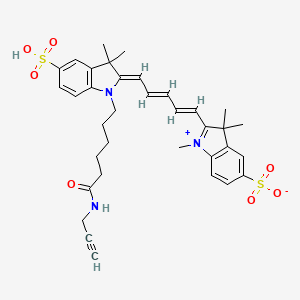
TAMRA-PEG4-アルキン
概要
説明
TAMRA-PEG4-Alkyne is a compound that combines the fluorescent dye tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) linker and an alkyne functional group. This compound is widely used in bioimaging and click chemistry applications due to its bright fluorescence and ability to form stable triazole linkages with azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
科学的研究の応用
TAMRA-PEG4-Alkyne has a wide range of applications in scientific research:
Bioimaging: Used as a fluorescent probe for imaging azide-tagged biomolecules in living cells and tissues.
Proteomics: Employed in the selective labeling and identification of proteins through click chemistry.
Drug Delivery: Utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Chemical Biology: Applied in the study of glycosylation and other post-translational modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG4-Alkyne typically involves the following steps:
Synthesis of TAMRA: Tetramethylrhodamine is synthesized through the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Attachment of PEG Linker: The PEG linker is attached to TAMRA through an amide bond formation. This is achieved by reacting TAMRA with a PEG derivative containing a carboxylic acid group in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of Alkyne Group: The alkyne group is introduced by reacting the PEGylated TAMRA with propargylamine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of TAMRA-PEG4-Alkyne follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound consistently .
化学反応の分析
Types of Reactions
TAMRA-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage .
Common Reagents and Conditions
Reagents: Azide-containing molecules, copper(I) catalyst (e.g., copper(I) bromide), and a reducing agent (e.g., sodium ascorbate).
Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction involving TAMRA-PEG4-Alkyne is a triazole-linked conjugate, which retains the fluorescent properties of TAMRA and the functional properties of the azide-containing molecule .
作用機序
The mechanism of action of TAMRA-PEG4-Alkyne involves its ability to form stable triazole linkages with azide-containing molecules through CuAAC. This reaction is bioorthogonal, meaning it does not interfere with native biochemical processes, making it ideal for in vivo applications. The fluorescent properties of TAMRA allow for the visualization and tracking of the conjugated molecules in biological systems .
類似化合物との比較
Similar Compounds
Tetramethylrhodamine Alkyne: Similar to TAMRA-PEG4-Alkyne but lacks the PEG linker, which can affect its solubility and biocompatibility.
Fluorescein Alkyne: Another fluorescent alkyne compound, but with different excitation and emission properties compared to TAMRA.
Cy3 Alkyne: A cyanine dye-based alkyne compound with different spectral properties and applications.
Uniqueness
TAMRA-PEG4-Alkyne is unique due to its combination of a bright fluorescent dye, a flexible PEG linker, and an alkyne functional group. This combination enhances its solubility, biocompatibility, and versatility in various click chemistry applications .
特性
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(31(22-25)36(41)42)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEIEHQRZQLUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)
![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)
![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole](/img/structure/B611079.png)
